molecular formula C20H15N3O3 B15158592 8,10-Diphenyl-2,4,9-triazaspiro[5.5]undeca-7,10-diene-1,3,5-trione CAS No. 652150-58-8

8,10-Diphenyl-2,4,9-triazaspiro[5.5]undeca-7,10-diene-1,3,5-trione

Cat. No.: B15158592
CAS No.: 652150-58-8
M. Wt: 345.4 g/mol
InChI Key: PXGAXPBNAZDYMG-UHFFFAOYSA-N
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Description

8,10-Diphenyl-2,4,9-triazaspiro[5.5]undeca-7,10-diene-1,3,5-trione is a spirocyclic compound featuring a central 2,4,9-triazaspiro[5.5]undecane core substituted with phenyl groups at positions 8 and 10. Its molecular formula is C₂₀H₁₃N₃O₃Cl₂ when chlorophenyl substituents are present (as in a closely related derivative) , though the exact substituents may vary. The spiro[5.5] framework introduces conformational rigidity, which is critical for interactions with biological targets, such as enzymes or receptors. This compound is structurally distinct due to its dual phenyl substituents and trione functionality, which influence its electronic properties and solubility .

Properties

CAS No.

652150-58-8

Molecular Formula

C20H15N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

8,10-diphenyl-2,4,9-triazaspiro[5.5]undeca-7,10-diene-1,3,5-trione

InChI

InChI=1S/C20H15N3O3/c24-17-20(18(25)23-19(26)22-17)11-15(13-7-3-1-4-8-13)21-16(12-20)14-9-5-2-6-10-14/h1-12,21H,(H2,22,23,24,25,26)

InChI Key

PXGAXPBNAZDYMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3(C=C(N2)C4=CC=CC=C4)C(=O)NC(=O)NC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,10-Diphenyl-2,4,9-triazaspiro[5.5]undeca-7,10-diene-1,3,5-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

8,10-Diphenyl-2,4,9-triazaspiro[5.5]undeca-7,10-diene-1,3,5-trione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8,10-Diphenyl-2,4,9-triazaspiro[5.5]undeca-7,10-diene-1,3,5-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8,10-Diphenyl-2,4,9-triazaspiro[5.5]undeca-7,10-diene-1,3,5-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

Several derivatives share the 2,4,9-triazaspiro[5.5]undecane backbone but differ in substituents, leading to divergent pharmacological and physicochemical properties. Key examples include:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
8,10-Bis(4-chlorophenyl)-2,4,9-triazaspiro[...] 4-Cl-phenyl at C8, C10 C₂₀H₁₃N₃O₃Cl₂ Potential neuroinhibitory activity; enhanced lipophilicity due to Cl groups
8,10-Bis(4-methoxyphenyl)-9-oxa-2,4-diazaspiro[...] 4-OCH₃-phenyl; oxa-diaza core C₂₂H₁₈N₂O₆ Improved solubility (methoxy groups); altered electronic profile
9-[3-(3-Thianaphthenyl)-propyl]-2,4,9-triazaspiro[...] Thianaphthenyl-propyl chain C₂₄H₂₃N₃O₃S Neuroinhibitory activity; sulfur-containing moiety enhances CNS penetration

Key Observations :

  • Chlorophenyl vs. Methoxyphenyl : Chlorine substituents increase lipophilicity and may enhance blood-brain barrier permeability, whereas methoxy groups improve aqueous solubility .
  • Spiro Ring Modifications : Replacement of nitrogen with oxygen (e.g., oxa-diaza derivatives) alters hydrogen-bonding capacity and steric effects, impacting target binding .
Analogues with Different Spiro Ring Systems

Compounds with similar trione or diazaspiro frameworks but distinct ring sizes exhibit contrasting bioactivities:

Compound Name Spiro Ring System Substituents Key Properties/Applications Reference
3-(3-Chlorophenyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Diazaspiro[4.5]decane (smaller ring) Chlorophenyl, phenyl Antipsychotic activity; reduced steric hindrance due to smaller spiro ring
(3R)-1-Butyl-9-[4-carboxyphenyloxy]-1,4,9-triazaspiro[5.5]undecane Triazaspiro[5.5]undecane Carboxyphenyloxy, butyl Chemokine receptor antagonist; carboxylic acid group enables ionic interactions

Key Observations :

  • Spiro[4.5] vs. Spiro[5.5] : The smaller spiro[4.5] system (e.g., diazaspiro[4.5]decane) may allow tighter binding to compact enzyme active sites, while the larger spiro[5.5] framework provides a broader surface for receptor interactions .

Q & A

Basic Questions

Q. What synthetic routes are recommended for the preparation of 8,10-Diphenyl-2,4,9-triazaspiro[5.5]undeca-7,10-diene-1,3,5-trione?

  • Methodological Answer : A three-component condensation approach is effective, as demonstrated for structurally related spiro compounds. This involves reacting aromatic precursors (e.g., substituted benzenes) with aldehydes (e.g., isobutyraldehyde) and nitriles under acidic conditions (e.g., concentrated H2SO4). Reaction optimization includes controlling stoichiometry, temperature, and catalyst concentration. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the spirocyclic product .

Q. Which spectroscopic techniques are essential for confirming the structural identity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals for phenyl protons (δ 7.2–7.8 ppm), sp<sup>3</sup> hybridized carbons in the spiro core (δ 50–70 ppm), and carbonyl carbons (δ 170–180 ppm).
  • IR Spectroscopy : Identify carbonyl stretching vibrations (νC=O at ~1700 cm<sup>-1</sup>) and N-H stretches (if present).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the molecular formula (C25H16N3O3). Cross-validate with X-ray crystallography for absolute configuration determination .

Q. How does the spirocyclic core influence the compound’s stability and reactivity?

  • Methodological Answer : The spiro architecture imposes steric constraints, reducing conformational flexibility and enhancing thermal stability. The electron-withdrawing trione groups (1,3,5-trione) increase electrophilicity at the carbonyl carbons, making them susceptible to nucleophilic attack. Comparative studies with non-spiro analogs show slower degradation rates under acidic conditions .

Advanced Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Multi-dimensional NMR : Use 2D experiments (COSY, HSQC, HMBC) to resolve overlapping signals and assign connectivity.
  • Crystallographic Validation : Perform single-crystal X-ray diffraction to unambiguously confirm bond angles and stereochemistry.
  • Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra to identify discrepancies arising from dynamic effects or impurities .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

  • Methodological Answer :

  • Stepwise Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times.
  • Catalyst Screening : Test Brønsted/Lewis acids (e.g., H2SO4, FeCl3) to enhance cyclization efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene facilitates azeotropic removal of water in condensation steps .

Q. How do electronic effects of phenyl substituents influence the compound’s reactivity?

  • Methodological Answer : Electron-donating groups (e.g., -OCH3) on phenyl rings increase electron density at the spiro core, potentially stabilizing transition states in nucleophilic reactions. Conversely, electron-withdrawing groups (e.g., -Cl) enhance electrophilicity at the trione carbonyls. Substituent effects can be quantified via Hammett plots using analogs with para-substituted phenyl groups .

Q. What computational methods predict the electronic properties of this spiro compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility and aggregation tendencies.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide pharmacological studies .

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